

CAS number and molecular weight of 4-(N,N-Dibenzylamino)phenylboronic acid

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Compound of Interest

Compound Name: 4-(N,N-Dibenzylamino)phenylboronic acid

Cat. No.: B120803

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Technical Guide: 4-(N,N-Dibenzylamino)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(N,N-Dibenzylamino)phenylboronic acid**, including its chemical properties, applications, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

4-(N,N-Dibenzylamino)phenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a dibenzylamino group. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of **4-(N,N-Dibenzylamino)phenylboronic acid**

Property	Value	Reference(s)
CAS Number	159191-44-3	[1]
Molecular Formula	C ₂₀ H ₂₀ BNO ₂	[1][2]
Molecular Weight	317.19 g/mol	[2]
Melting Point	184-188°C	[2]
Appearance	Not specified in search results	
Solubility	General solubility for phenylboronic acids: High in ethers (e.g., THF, dioxane) and ketones; moderate in chloroform; low in hydrocarbons.[3][4]	
Storage	2-8°C	[2]

Applications in Research and Development

While specific applications for **4-(N,N-Dibenzylamino)phenylboronic acid** are not extensively detailed in the available literature, the broader class of phenylboronic acids (PBAs) are widely utilized in several key areas of research and development.

- Suzuki-Miyaura Cross-Coupling Reactions:** Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a crucial step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.
- Fluorescent Probes and Sensors:** The boronic acid moiety can reversibly bind to diols, such as those found in saccharides. This property is exploited in the design of fluorescent probes and sensors for detecting glucose and other sugars.
- Drug Delivery and Targeting:** The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them a promising

targeting ligand for drug delivery systems. By functionalizing nanoparticles or drug carriers with PBAs, targeted delivery to tumor cells can be achieved.

- Biomedical Materials: PBA-functionalized polymers have been developed for various biomedical applications, including the creation of "smart" hydrogels for controlled drug release, self-healing materials, and scaffolds for tissue engineering.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for phenylboronic acids like **4-(N,N-Dibenzylamino)phenylboronic acid**.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phenylboronic acid.

Materials:

- **4-(N,N-Dibenzylamino)phenylboronic acid**
- Aryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate)
- Solvent (e.g., a mixture of toluene and water)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (e.g., nitrogen or argon)

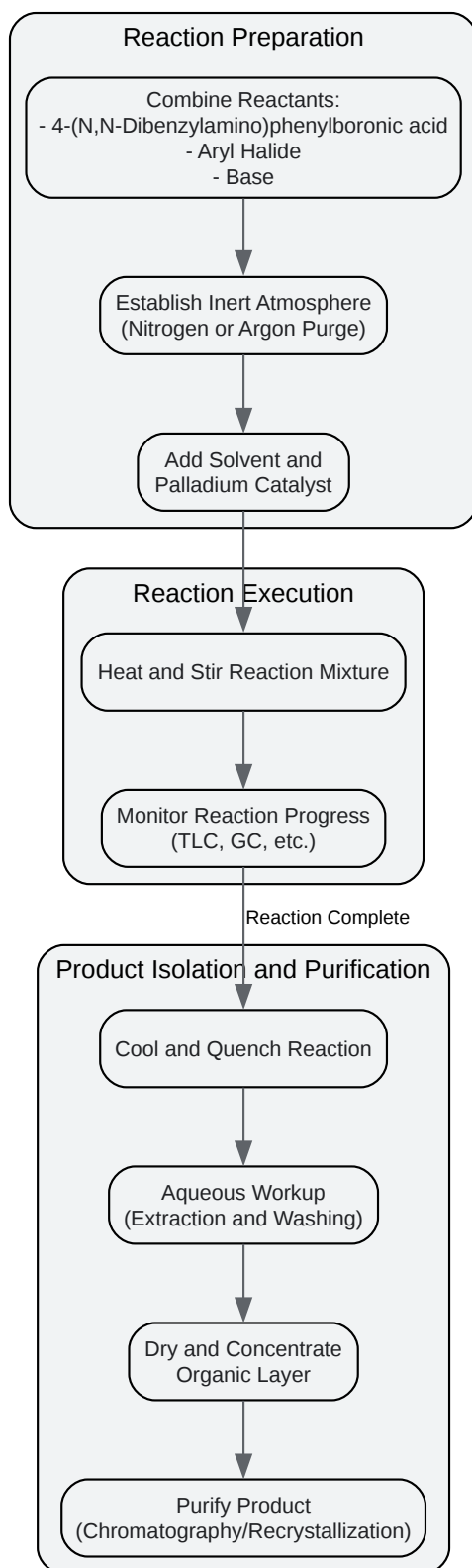
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** To a round-bottom flask, add **4-(N,N-Dibenzylamino)phenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under a positive pressure of the inert gas, add the solvent mixture and the palladium catalyst.
- **Reaction:** Heat the reaction mixture to a specified temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

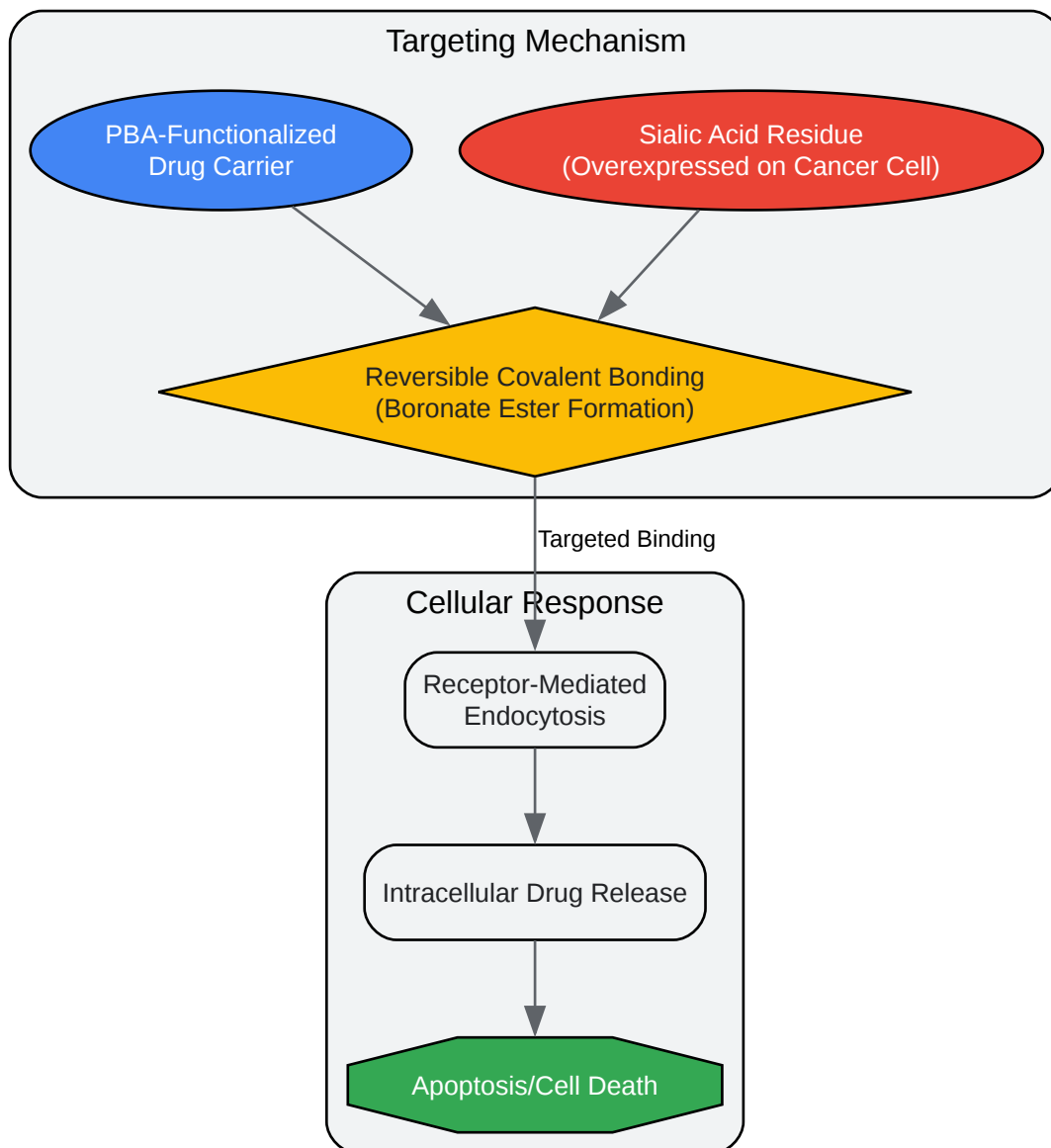
Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conceptual Signaling Pathway: PBA-Mediated Cancer Cell Targeting



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Caption: Conceptual pathway for PBA-mediated targeting of cancer cells.

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